N-allyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
Description
Properties
IUPAC Name |
2-(5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-4-6-15-10(19)8-18-13(20)11-9(22-3)5-7-16-12(11)17(2)14(18)21/h4-5,7H,1,6,8H2,2-3H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDDZDXGQANYNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)CC(=O)NCC=C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide typically involves a multi-step reaction process starting from basic pyridopyrimidine scaffolds. Key steps might include:
Formation of the Pyridopyrimidine Core: : This can be achieved through cyclization reactions involving appropriate starting materials like amino pyrimidines and keto esters under acidic or basic conditions.
Allylation: : Introduction of the allyl group can be done using allyl halides in the presence of strong bases such as potassium tert-butoxide.
Acetamide Addition: : The addition of the acetamide moiety could involve reactions with acetic anhydride or acetamide under controlled conditions to ensure selective functionalization.
Methoxylation: : Incorporation of the methoxy group might require methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
For industrial production, the process might be scaled up with careful optimization of reaction conditions to maximize yield and purity. This includes:
Use of large-scale reactors with precise temperature and pressure control.
Employment of continuous flow processes to enhance reaction efficiency.
Implementation of rigorous purification steps, such as crystallization and chromatography, to ensure high product quality.
Chemical Reactions Analysis
Types of Reactions
N-allyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide can undergo several types of chemical reactions:
Oxidation: : Can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: : Reductive conditions, using agents like sodium borohydride or lithium aluminium hydride, can alter specific functionalities such as carbonyl groups.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the compound's substituents to create derivatives with potentially different properties.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in aqueous acidic conditions.
Reduction: : Lithium aluminium hydride in anhydrous ether.
Substitution: : Halides in the presence of strong bases like sodium hydride.
Major Products
The reactions above can produce various derivatives that may exhibit diverse chemical and biological activities. For instance, oxidative derivatives may show different binding affinities towards biological targets.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Recent studies have indicated that derivatives of compounds similar to N-allyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide exhibit significant anticancer properties. For instance, molecular docking studies suggest that these compounds can inhibit key enzymes involved in cancer progression, such as 5-lipoxygenase (5-LOX), which is implicated in inflammatory pathways associated with cancer development .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and LC-MS (Liquid Chromatography-Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer effects of various derivatives related to N-allyl compounds. The results indicated that certain derivatives displayed growth inhibition percentages greater than 75% against multiple cancer cell lines. This underscores the potential for further development into effective anticancer agents .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, the synthesized compounds were subjected to disc diffusion methods. The results revealed that several derivatives exhibited substantial antibacterial activity against E. coli and S. aureus, suggesting their applicability in developing new antibiotics .
Mechanism of Action
The compound's mechanism of action involves its interaction with molecular targets such as enzymes, receptors, or DNA. This can include:
Enzyme Inhibition: : Binding to active sites of enzymes, hindering their activity.
Receptor Modulation: : Altering receptor conformation and signaling pathways.
DNA Intercalation: : Inserting into DNA strands, affecting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Core Heterocycles: The target compound features a pyrido[2,3-d]pyrimidine-dione core, whereas Compound 24 incorporates a thieno-pyrido-pyrimidinone system, which introduces sulfur into the aromatic system. Compound 5.6 uses a simpler pyrimidinone scaffold.
- Substituent Effects : The allyl and methoxy groups in the target compound likely increase steric bulk and electron-donating capacity compared to the thioether and dichlorophenyl groups in Compound 5.6 .
- Synthetic Yields : Compound 5.6 achieved a higher yield (80%) than Compound 24 (73%), suggesting differences in reaction efficiency or stability.
Physicochemical and Spectroscopic Comparisons
Table 2: Spectroscopic and Analytical Data
Key Observations :
- IR Spectroscopy : Compound 24 shows dual C=O stretches (1,730 and 1,690 cm⁻¹), reflecting its amide and ketone groups. The target compound’s dione system would similarly exhibit strong C=O signals.
- NMR Profiles : The dichlorophenyl protons in Compound 5.6 (δ 7.82) and the acetyl group in Compound 24 (δ 2.10) highlight substituent-specific shifts. The target compound’s methoxy and allyl groups would produce distinct peaks at δ ~3.8 and δ 5–6, respectively.
- Elemental Analysis: Compound 24 has higher carbon content (58.35%) due to its phenyl and thieno groups, whereas Compound 5.6 has lower carbon (45.29%) but higher sulfur (9.30%) due to the thioether linkage.
Biological Activity
N-allyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a compound belonging to the class of pyrido-pyrimidine derivatives. These compounds have garnered attention due to their potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound based on existing literature.
Chemical Structure
The chemical formula for this compound is CHNO. The structure features a pyrido-pyrimidine core, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrido-pyrimidines exhibit significant antimicrobial properties. For instance, a series of thiazolo[4,5-b]pyridin-2-one derivatives demonstrated potent inhibitory effects against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM . While specific data on N-allyl-2-(5-methoxy...) is limited, its structural similarity suggests potential antimicrobial efficacy.
Anticancer Properties
Pyrido-pyrimidine compounds have been investigated for their anticancer activities. In vitro studies suggest that related compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance, certain pyrimidine nucleosides significantly inhibited cell migration and invasion in vulvar epidermal carcinoma cells . The mechanism of action often involves the inhibition of key enzymes involved in nucleotide synthesis and DNA replication.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrido-pyrimidine derivatives are also noteworthy. Compounds in this class have shown the ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This activity could be beneficial in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of N-allyl-2-(5-methoxy...) and its derivatives. Key factors influencing activity include:
- Substituents on the pyridine ring : Modifications can enhance or diminish activity.
- Alkyl groups : The presence of allyl or other alkyl groups can influence lipophilicity and cellular uptake.
| Substituent | Effect on Activity |
|---|---|
| Methoxy group | Enhances solubility |
| Methyl group | Increases binding affinity |
| Allyl group | Improves bioavailability |
Case Studies
- Antimicrobial Evaluation : A study evaluated various pyrido-pyrimidine derivatives against a panel of bacteria and fungi. The results indicated that modifications at specific positions significantly affected antimicrobial potency .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of related compounds on several cancer cell lines using MTT assays. Results showed promising cytotoxicity with IC values indicating potential for further development .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling chloroacetylated intermediates with heterocyclic precursors under basic conditions (e.g., potassium carbonate in DMF) . Key steps include:
- Solvent selection : DMF enhances nucleophilic substitution efficiency .
- Temperature control : Room-temperature stirring for intermediates, followed by reflux for cyclization .
- Monitoring : TLC is critical to track reaction progress .
Yield optimization strategies include microwave-assisted synthesis to reduce reaction times and solvent-free conditions to minimize impurities .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- 1H NMR : Focus on diagnostic peaks like the methoxy group (δ 3.8–4.0 ppm), allyl protons (δ 4.8–5.5 ppm), and pyrimidinone NH (δ 9.8–10.1 ppm) .
- IR : Confirm carbonyl stretches (C=O at ~1660–1680 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹) .
- Mass Spectrometry : Compare experimental [M+H]+ values with theoretical molecular weights (e.g., ±0.5 Da tolerance) to validate purity . Discrepancies may arise from isotopic patterns or solvent adducts .
Advanced Research Questions
Q. How do structural modifications at the N-allyl or pyrido[2,3-d]pyrimidinone positions influence binding affinity to biological targets?
- Methodological Answer :
- Substituent Effects :
- Electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring enhance hydrogen bonding with enzyme active sites .
- Allyl groups improve membrane permeability due to lipophilicity .
- Computational Tools :
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like dihydrofolate reductase .
- Quantum mechanical calculations (e.g., DFT) assess electronic effects of substituents on reactivity .
Q. What computational methods are recommended for predicting reactivity and interaction mechanisms with enzymatic targets?
- Methodological Answer :
- Reaction Path Analysis :
- Quantum chemical calculations (e.g., Gaussian) model transition states for key reactions like cyclization .
- Pharmacokinetics Prediction :
- Tools like SwissADME predict metabolic stability, focusing on CYP450 interactions .
- Molecular dynamics (e.g., GROMACS) simulate protein-ligand binding over time .
Q. How can researchers resolve contradictions between in vitro bioactivity and computational predictions, particularly regarding metabolic stability?
- Methodological Answer :
- In Vitro-In Vivo Correlation (IVIVC) :
- Compare microsomal stability assays (e.g., liver microsomes) with predicted clearance rates .
- Enzyme Inhibition Studies :
- Test against CYP3A4/CYP2D6 isoforms to identify metabolic liabilities .
- Data Reconciliation :
- Use machine learning (e.g., Random Forest) to refine computational models using experimental outliers .
Data Analysis and Validation
Q. How should researchers address discrepancies between theoretical and observed molecular weights in mass spectrometry?
- Methodological Answer :
- Isotopic Pattern Analysis : Confirm molecular ion clusters (e.g., [M+H]+ vs. [M+Na]+) .
- High-Resolution MS (HRMS) : Resolve adducts or impurities with accuracy <5 ppm .
- Elemental Analysis : Cross-validate with combustion analysis (e.g., C, H, N within ±0.4% of theoretical) .
Structural and Functional Comparisons
Q. What are the key differences in bioactivity between this compound and structurally related pyrido[2,3-d]pyrimidine derivatives?
- Methodological Answer :
- SAR Studies :
- Replace the N-allyl group with bulkier substituents (e.g., benzyl) to assess steric effects on target binding .
- Modify the methoxy group to ethoxy or hydrogen to study electronic contributions .
- Biological Assays :
- Compare IC50 values in enzyme inhibition assays (e.g., kinase panels) .
Experimental Design
Q. What in vitro and in vivo models are most appropriate for evaluating hypoglycemic or anticancer activity?
- Methodological Answer :
- In Vitro :
- Use HepG2 cells for glucose uptake assays or MTT assays for cytotoxicity .
- In Vivo :
- Streptozotocin-induced diabetic mice for hypoglycemic studies .
- Xenograft models (e.g., HCT-116 tumors) for anticancer efficacy .
Tables for Key Data
Table 1: Comparative Spectral Data for Structural Validation
| Functional Group | 1H NMR (δ ppm) | IR (cm⁻¹) | MS ([M+H]+) |
|---|---|---|---|
| Methoxy (-OCH3) | 3.8–4.0 | 2800–3000 (C-H) | - |
| Pyrimidinone NH | 9.8–10.1 | 3300 (N-H) | - |
| Allyl protons | 4.8–5.5 | - | - |
| Molecular Ion | - | - | 430.2 |
Table 2: Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF | ↑↑ (85–90%) |
| Temperature | Reflux (80–100°C) | ↑↑ |
| Catalyst | K2CO3 | ↑ (70–75%) |
| Microwave Assistance | 150 W, 10 min | ↑↑↑ (95%) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
